molecular formula C11H8F2N2O B2712198 2-[(2,5-Difluorophenyl)methoxy]pyrimidine CAS No. 2201211-10-9

2-[(2,5-Difluorophenyl)methoxy]pyrimidine

Cat. No.: B2712198
CAS No.: 2201211-10-9
M. Wt: 222.195
InChI Key: HJVAEUHZRZZDEV-UHFFFAOYSA-N
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Description

2-[(2,5-Difluorophenyl)methoxy]pyrimidine is an organic compound characterized by the presence of a pyrimidine ring substituted with a 2,5-difluorophenyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,5-Difluorophenyl)methoxy]pyrimidine typically involves the reaction of 2,5-difluorophenylmethanol with pyrimidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-[(2,5-Difluorophenyl)methoxy]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially involving the methoxy group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenylpyrimidine derivatives, while reduction can produce partially or fully reduced analogs .

Scientific Research Applications

2-[(2,5-Difluorophenyl)methoxy]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,5-Difluorophenyl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 2-[(2,5-Difluorophenyl)methoxy]pyrimidine is unique due to its specific substitution pattern and the presence of both a methoxy group and a pyrimidine ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

IUPAC Name

2-[(2,5-difluorophenyl)methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O/c12-9-2-3-10(13)8(6-9)7-16-11-14-4-1-5-15-11/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVAEUHZRZZDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OCC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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